Cas no 93772-87-3 (3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester)
3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester
- Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate
- AKOS037629770
- SY058307
- Methyl 2-(7-methoxy-2,3-dihydrobenzofuran-3-yl)acetate
- AC7359
- 93772-87-3
- CS-0458808
- MFCD30537137
-
- MDL: MFCD30537137
- Inchi: 1S/C12H14O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,8H,6-7H2,1-2H3
- InChI Key: DYYOKJSJZONSSM-UHFFFAOYSA-N
- SMILES: O1C2=C(OC)C=CC=C2C(CC(OC)=O)C1
Computed Properties
- Exact Mass: 222.08920892Da
- Monoisotopic Mass: 222.08920892Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 44.8Ų
3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529475-1g |
Methyl 2-(7-methoxy-2,3-dihydrobenzofuran-3-yl)acetate |
93772-87-3 | 98% | 1g |
¥4284.00 | 2024-04-24 | |
| eNovation Chemicals LLC | D776762-1g |
Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate |
93772-87-3 | 95% | 1g |
$650 | 2025-02-21 | |
| eNovation Chemicals LLC | D776762-1g |
Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate |
93772-87-3 | 95% | 1g |
$650 | 2024-07-20 | |
| eNovation Chemicals LLC | D776762-1g |
Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate |
93772-87-3 | 95% | 1g |
$650 | 2025-02-18 | |
| AN HUI ZE SHENG Technology Co., Ltd. | SY058307-1g |
Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate |
93772-87-3 | 95% | 1g |
¥5548.39 | 2023-09-15 | |
| AstaTech | AC7359-0.25/G |
METHYL 7-METHOXY-2,3-DIHYDROBENZOFURAN-3-ACETATE |
93772-87-3 | 95% | 0.25g |
$385 | 2023-09-19 | |
| AstaTech | AC7359-1/G |
METHYL 7-METHOXY-2,3-DIHYDROBENZOFURAN-3-ACETATE |
93772-87-3 | 95% | 1g |
$962 | 2023-09-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058307-1g |
Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate |
93772-87-3 | ≥95% | 1g |
¥5548.39 | 2025-04-11 | |
| Ambeed | A1179265-250mg |
Methyl 2-(7-methoxy-2,3-dihydrobenzofuran-3-yl)acetate |
93772-87-3 | 95% | 250mg |
$500.0 | 2025-04-15 | |
| Ambeed | A1179265-1g |
Methyl 2-(7-methoxy-2,3-dihydrobenzofuran-3-yl)acetate |
93772-87-3 | 95% | 1g |
$1251.0 | 2025-04-15 |
3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester Suppliers
3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester
3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester (CAS No. 93772-87-3): A Comprehensive Overview
3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester, identified by its CAS number 93772-87-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzofuran derivative class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a methyl ester group and a 7-methoxy substituent on the benzofuran core, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemists.
The benzofuran moiety is a prominent pharmacophore in natural products and synthetic drugs, known for its ability to interact with various biological targets. In particular, derivatives of benzofuran have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The 2,3-dihydro part of the name indicates a saturated ring system adjacent to the benzofuran core, which can influence the electronic distribution and metabolic stability of the molecule. This structural motif is often found in biologically active compounds, suggesting that 3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester may exhibit similar pharmacological effects.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The methyl ester functionality in this compound not only enhances its solubility but also provides a site for further chemical modification. This flexibility allows medicinal chemists to explore various derivatization strategies, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, which can be crucial for optimizing pharmacokinetic profiles and bioavailability.
One of the most compelling aspects of 3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester is its potential as a precursor for more complex molecules. The benzofuran scaffold can serve as a foundation for constructing larger peptidomimetics or kinase inhibitors. For instance, studies have shown that benzofuran derivatives can modulate enzyme activity by binding to specific pockets on target proteins. The 7-methoxy group adds another layer of complexity, influencing both the electronic properties and steric interactions within the molecule. This combination makes it an attractive candidate for structure-activity relationship (SAR) studies.
In vitro studies have begun to uncover the biological significance of this compound. Initial experiments suggest that it may possess inhibitory effects on certain enzymes implicated in inflammatory pathways. The presence of both aromatic and aliphatic moieties in its structure allows for multiple interaction points with biological targets. Furthermore, the methyl ester group can be hydrolyzed under physiological conditions, potentially releasing a free carboxylic acid that could engage in further biochemical interactions.
The synthesis of 3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester is another area of interest for researchers. Traditional synthetic routes often involve multi-step sequences starting from readily available aromatic precursors. Modern methodologies have improved efficiency by employing catalytic processes or asymmetric synthesis techniques to enhance yield and enantioselectivity. These advances not only make production more cost-effective but also allow for greater scalability.
The potential applications of this compound extend beyond academic research. Pharmaceutical companies are increasingly interested in heterocyclic derivatives due to their broad spectrum of biological activities. The benzofuran core is particularly valued for its role in central nervous system (CNS) drugs and anti-inflammatory agents. By modifying different functional groups on this scaffold, researchers can fine-tune the pharmacological properties to meet specific therapeutic needs.
Future directions in the study of 3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester may include exploring its role in drug delivery systems. Nanotechnology has opened new avenues for enhancing drug efficacy by improving bioavailability and targeting specificity. Incorporating this compound into polymeric micelles or liposomes could potentially enhance its delivery to target tissues while minimizing side effects.
Another exciting possibility lies in combining this molecule with other bioactive agents to create synergistic effects. Drug cocktails are becoming more prevalent in treating complex diseases like cancer and autoimmune disorders. The unique properties of 3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy-, methyl ester make it a promising candidate for such combinations.
In conclusion,3-Benzofuranacetic acid, 2,3-dihydro-7-methoxy,-methyl ester (CAS No.93772-87-3) represents a significant advancement in pharmaceutical chemistry. Its structural features offer a rich foundation for further exploration in drug development and medicinal chemistry. As research continues to uncover new applications and synthetic methodologies,this compound is poised to play an important role in future therapeutic strategies.
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